[3-(4-Methylphenyl)-1H-pyrazol-1-yl]acetic acid is an organic compound that belongs to the class of pyrazole derivatives. This compound features a pyrazole ring substituted with a 4-methylphenyl group and an acetic acid moiety. Its molecular formula is , and it has gained attention in medicinal chemistry due to its potential biological activities.
The compound can be synthesized through various chemical reactions involving pyrazole intermediates. It is primarily sourced from laboratory synthesis, which allows for the exploration of its chemical properties and biological activities.
This compound is classified as a pyrazole derivative and falls under the broader category of heterocyclic compounds. Pyrazoles are known for their diverse pharmacological properties, making them significant in drug development.
The synthesis of [3-(4-Methylphenyl)-1H-pyrazol-1-yl]acetic acid typically involves several steps:
For example, one method involves heating a mixture of 4-methylphenylhydrazine and an appropriate α,β-unsaturated carbonyl compound, followed by subsequent acylation with acetic anhydride or acetic acid under reflux conditions .
The synthesis often requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly employed to monitor progress and confirm product identity.
The molecular structure of [3-(4-Methylphenyl)-1H-pyrazol-1-yl]acetic acid features:
The compound has the following structural data:
[3-(4-Methylphenyl)-1H-pyrazol-1-yl]acetic acid can undergo various chemical reactions, including:
Reactions are typically carried out under controlled conditions to ensure selectivity and yield. For instance, esterification might require an acid catalyst and elevated temperatures to drive the reaction towards completion .
The mechanism of action for [3-(4-Methylphenyl)-1H-pyrazol-1-yl]acetic acid in biological systems is not fully elucidated but may involve:
Data from molecular docking studies suggest that this compound could bind effectively to targets such as vascular endothelial growth factor receptor-2 (VEGFR-2), indicating potential applications in anti-cancer therapies .
The physical properties include:
Chemical properties include:
Relevant analyses using techniques like infrared spectroscopy reveal characteristic absorption bands corresponding to functional groups (e.g., C=O stretching around 1700 cm) .
[3-(4-Methylphenyl)-1H-pyrazol-1-yl]acetic acid has potential applications in various fields:
The synthesis typically begins with constructing the pyrazole ring, followed by regioselective N-alkylation and functional group interconversions. A representative approach involves:
Table 1: Multi-Step Synthesis Optimization
Step | Reagents/Conditions | Yield (%) | Regioselectivity |
---|---|---|---|
Pyrazole Formation | EtO₂CCH=C(OEt)₂, Δ, 6 h | 78 | >95% (C-3 aryl) |
N-1 Alkylation | ClCH₂CO₂Et, K₂CO₃, acetone, 12 h | 85 | N-1 exclusive |
Ester Hydrolysis | 2M NaOH, EtOH/H₂O, 3 h | 92 | N/A |
Key challenges include minimizing O-alkylation byproducts and ensuring complete hydrolysis without decarboxylation. Microwave-assisted alkylation reduces reaction times to <1 h while maintaining >80% yields [10].
Regiocontrol is critical due to the pyrazole ring's two nitrogen atoms (N-1 vs. N-2). The acetic acid moiety must be installed at N-1 to preserve hydrogen-bonding interactions with biological targets:
Molecular docking reveals that N-1-linked acetic acid forms salt bridges with VEGFR-2 kinase's Lys868 residue (binding energy: −8.2 kcal/mol), explaining its superior angiogenic inhibition over N-2 isomers [3].
Acetic acid serves dual roles as catalyst and solvent in streamlined syntheses:
Table 2: One-Pot Synthesis Efficiency
Acetic Acid Concentration (v/v) | Temperature (°C) | Reaction Time (h) | Overall Yield (%) |
---|---|---|---|
Neat | 120 | 6 | 68 |
1:1 (EtOH/AcOH) | 80 | 8 | 72 |
1:3 (EtOH/AcOH) | 100 | 5 | 75 |
Higher AcOH ratios improve yields by suppressing dihydropyrazole byproducts through rapid oxidation [1].
The 4-methylphenyl group balances lipophilicity and metabolic stability:
Table 3: Substituent Impact on Drug-Like Properties
Substituent (R) | logP | pKa (COOH) | Solubility (mg/mL) | Microsomal Stability (t₁/₂, min) |
---|---|---|---|---|
4-Methylphenyl | 2.1 | 3.8 | 1.4 | 42 |
4-Trifluoromethylphenyl | 2.9 | 3.6 | 0.3 | 89 |
The methyl group improves aqueous solubility (1.4 vs. 0.3 mg/mL) and oral bioavailability (F = 55% vs. 28% for trifluoromethyl derivatives) due to reduced crystallinity. Conversely, trifluoromethylphenyl derivatives exhibit longer metabolic half-lives (t₁/₂ = 89 min) due to fluorine-induced resistance to CYP2C9 oxidation [6] [10].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7